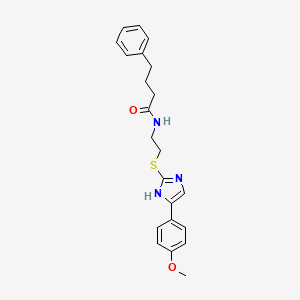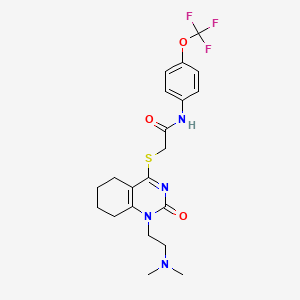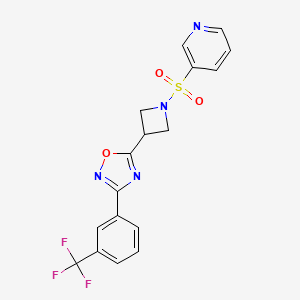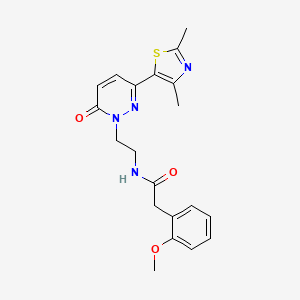
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been studied extensively in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis and Biological Activities
Heterocyclic compounds, which include structures similar to N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide, are often studied for their biological activities. The synthesis of new derivatives and their evaluation against various biological targets is a common theme. For instance, the synthesis of novel derivatives with potential lipoxygenase inhibition properties highlights the interest in exploring the therapeutic applications of these compounds (Aziz‐ur‐Rehman et al., 2016).
Imidazole-based Compounds and Their Pharmacological Potential
Imidazole-based compounds are another focus area, with studies on their design, synthesis, and evaluation for various pharmacological effects. These compounds are examined for their potential as thromboxane synthase inhibitors, showcasing the diverse pharmacological applications of imidazole derivatives (P. Manley et al., 1987).
Anticonvulsant and Neuroprotective Effects
Research on N-(substituted benzothiazol-2-yl)amides, including compounds with similar moieties to the chemical , reveals their evaluation for anticonvulsant and neuroprotective effects. Such studies indicate the potential for developing new therapeutic agents targeting neurological disorders (M. Z. Hassan et al., 2012).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of compounds for antimicrobial and antioxidant activities are significant areas of research. This includes investigations into lignan conjugates and imidazole derivatives, suggesting the broad antimicrobial and antioxidant potential of these compounds (K. Raghavendra et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the 1H-imidazole and 1,3,4-thiadiazole classes of compounds , which have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The 1H-imidazole moiety is known to interact with various biological targets through hydrogen bonding and π-π stacking interactions . The 1,3,4-thiadiazole moiety is also known to exhibit diverse biological activities . The specific interactions of this compound with its targets would depend on the nature of the targets and the surrounding biochemical environment.
Biochemical Pathways
Compounds containing1H-imidazole and 1,3,4-thiadiazole moieties have been found to affect a wide range of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The compound’s1H-imidazole and 1,3,4-thiadiazole moieties are known to enhance bioavailability and stability, and to modulate metabolic stability .
Result of Action
Based on the known biological activities of1H-imidazole and 1,3,4-thiadiazole derivatives, the compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s 1H-imidazole moiety is known to form hydrogen bonds, which could be influenced by the pH of the environment . Additionally, the compound’s stability could be affected by temperature and the presence of oxidizing or reducing agents.
Propriétés
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-19-12-10-18(11-13-19)20-16-24-22(25-20)28-15-14-23-21(26)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKOYBPUJFOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2945101.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2945102.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2945103.png)
![2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2945104.png)

![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(6-methylpyridin-3-yl)methyl]but-2-enamide](/img/structure/B2945107.png)


![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2945113.png)


![N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide](/img/structure/B2945118.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/no-structure.png)
